molecular formula C12H22O B095355 Dodec-11-yn-1-ol CAS No. 18202-10-3

Dodec-11-yn-1-ol

Cat. No.: B095355
CAS No.: 18202-10-3
M. Wt: 182.3 g/mol
InChI Key: XNRAUTMOUDUPET-UHFFFAOYSA-N
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Description

Dodec-11-yn-1-ol, also known as 11-dodecyn-1-ol, is an organic compound with the molecular formula C₁₂H₂₂O. It is a colorless to pale yellow liquid that is soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons. This compound is primarily used as a surfactant due to its excellent surface-active properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodec-11-yn-1-ol is typically synthesized through alkynylation reactions. One common method involves the reaction of dodecyl bromide with an alkyne, followed by hydrolysis and dealkylation steps to yield the desired product . Another method involves the use of dodecane-1,12-diol as a starting material, which undergoes a series of reactions to produce this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale alkynylation reactions under controlled conditions. The reaction typically requires a base such as sodium hydride and a solvent like ethylenediamine. The reaction mixture is heated to around 70°C for several hours, followed by extraction and purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Dodec-11-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dodec-11-yn-1-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Tetradec-11-en-1-ol
  • Hexadec-11-en-1-ol
  • Dodecane-1,12-diol

Comparison: Dodec-11-yn-1-ol is unique due to its triple bond, which imparts distinct reactivity compared to its saturated and unsaturated counterparts. For example, tetradec-11-en-1-ol and hexadec-11-en-1-ol contain double bonds, making them less reactive in certain chemical reactions. Dodecane-1,12-diol, on the other hand, lacks the alkyne functionality, limiting its use in specific synthetic applications .

Biological Activity

Dodec-11-yn-1-ol, a terminal alkyne alcohol with a twelve-carbon chain, has garnered attention in various fields of research due to its intriguing biological activities. This compound is characterized by its unique structure, which includes a hydroxyl group and an alkyne functional group, making it a versatile candidate for medicinal chemistry and biochemical studies.

This compound has the molecular formula C₁₂H₂₂O and can be represented structurally as follows:

HO CH2(CC)C10H21\text{HO CH}_2(\text{C}\equiv \text{C})-\text{C}_{10}\text{H}_{21}

The presence of the alkyne group allows for participation in various chemical reactions, including click chemistry, which is pivotal for bioconjugation applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, primarily attributed to its structural features. Its derivatives have shown potential as:

  • Antimicrobial Agents : Various studies have demonstrated that this compound and its derivatives possess antimicrobial properties against a range of pathogens. The alkyne moiety is believed to enhance interaction with microbial membranes, leading to increased efficacy.
  • Enzyme Inhibitors : There is evidence suggesting that this compound can modulate enzyme activity, influencing various biochemical pathways. For example, it may inhibit topoisomerase I, an enzyme critical for DNA replication and repair, thereby showing potential as an anticancer agent .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the alkyne group facilitates covalent bonding through click chemistry. This dual functionality allows the compound to act as a bioactive probe in cellular environments.

Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound revealed that it exhibits significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth microdilution methods.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that this compound has comparable activity to some conventional antibiotics, suggesting its potential as a therapeutic agent.

Enzyme Inhibition Studies

In another study focusing on enzyme inhibition, this compound was tested against human topoisomerase I. The compound demonstrated significant inhibitory activity at low concentrations (IC50 values ranging from 0.1 to 0.8 µM), indicating its potential use in cancer therapy by disrupting DNA replication processes .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable intermediate in organic synthesis and medicinal chemistry. Its ability to undergo various chemical transformations allows for the creation of diverse derivatives that can be tailored for specific biological applications.

Synthesis and Derivatives

This compound can be synthesized through several methods, including:

  • Oxidation : Using potassium permanganate to convert it into dodecenoic acid.
  • Reduction : Converting it into dodecene using hydrogen gas in the presence of a catalyst.
  • Substitution Reactions : Modifying the hydroxyl group to create more reactive derivatives.

These derivatives are being explored for their enhanced biological activities and potential applications in drug development .

Properties

IUPAC Name

dodec-11-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h1,13H,3-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRAUTMOUDUPET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449195
Record name Dodec-11-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18202-10-3
Record name Dodec-11-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The same procedure for 8-nonyn-1-ol was followed with 9-dodecyn-1-ol (4.68 g, 25.7 mmol), KH(3.09 g, 77.0 mmol), and 1,3-diaminopropane (70 mL). This produced 4.33 g of yellow oil (93%): IR (neat) ν 3317,2930, 2121 cm−1; 1H—NMR δ 3.62 (t, 2H, J=6.6 Hz), 2.17 (td, 2H, J=2.6 Hz, 7.1 Hz), 1.93 (t, 1H, J=2.6 Hz), 1.76 (bs, 1H), 1.55 (m, 4H), 1.28 bm, 12H); 13C—NMR δ 84.8, 68.0, 63.0, 32.7, 29.5, 29.4 (2C), 29.0, 28.7, 28.4, 25.7, 18.4; MS m/z 189.18 (M++Li).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.68 g
Type
reactant
Reaction Step Two
[Compound]
Name
yellow oil
Quantity
4.33 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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